molecular formula C10H18O3 B13632712 Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate CAS No. 24222-12-6

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate

Cat. No.: B13632712
CAS No.: 24222-12-6
M. Wt: 186.25 g/mol
InChI Key: PUIUZWMTQGBAIE-UHFFFAOYSA-N
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Description

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methyl-3-isobutyloxirane-2-carboxylate with a suitable oxidizing agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired product but typically involve specific temperature, pressure, and solvent choices .

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate involves its interaction with molecular targets through its epoxide ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

24222-12-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

PUIUZWMTQGBAIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CC(C)C

Origin of Product

United States

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